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Compound of Interest

4-Chloro-2-methoxy-N-
Compound Name:
methylaniline

Cat. No.: B1328584

Derivatives of 4-Chloro-2-methoxy-N-methylaniline are integral scaffolds in medicinal
chemistry, primarily investigated for their potential as anticancer agents. These compounds are
frequently incorporated into heterocyclic systems like quinazolines to function as kinase
inhibitors. This guide provides a comparative analysis of their biological activities, supported by
experimental data and methodologies, to inform researchers and professionals in drug
development.

Anticancer Activity: A Comparative Overview

The primary therapeutic application explored for derivatives of 4-Chloro-2-methoxy-N-
methylaniline is in oncology. Specifically, when coupled with a quinazoline moiety, these
derivatives have shown potent activity as inhibitors of receptor tyrosine kinases (RTKs), which
are crucial mediators of cancer cell growth and proliferation.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of various anilinoquinazoline derivatives,
including those structurally related to 4-Chloro-2-methoxy-N-methylaniline, against several
human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a
compound's potency in inhibiting biological function.
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Signaling Pathways and Mechanism of Action

Anilinoquinazoline derivatives often exert their anticancer effects by targeting the ATP-binding
site of kinase enzymes within critical signaling pathways. The Epidermal Growth Factor
Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways
are prominent targets.[2][4] The binding of these inhibitors blocks the downstream signaling
cascades that lead to cell proliferation, survival, and angiogenesis.
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Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Antimicrobial Activity

While the primary focus has been on anticancer applications, related substituted aniline
derivatives have also been evaluated for antimicrobial properties. For instance, certain
nicotinamidine derivatives have demonstrated minimum inhibitory concentrations (MIC) in the
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range of 10—-20 uM against various bacterial strains.[5] Similarly, some quinoxaline derivatives
have shown considerable antifungal activity.[6] This suggests a broader potential for biological

activity in appropriately functionalized aniline scaffolds.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of

these derivatives.

Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route involves the microwave-mediated N-arylation of a 4-
chloroquinazoline with a substituted N-methylaniline.[1][4]
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Caption: General workflow for synthesis and biological evaluation.

Detailed Protocol:

o Reaction Setup: In a microwave vial, the 4-chloroquinazoline (1 equivalent), the substituted
N-methylaniline (1.2 equivalents), and a solvent mixture such as THF/water are combined.[1]

* Microwave Synthesis: The reaction mixture is subjected to microwave irradiation at a
specified temperature (e.g., 120°C) for a short duration (e.g., 20 minutes).[1]
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o Workup: After cooling, the reaction mixture is diluted with water and extracted with an
organic solvent like ethyl acetate. The combined organic layers are then washed with brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the final anilinoquinazoline derivative.[1]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Detailed Protocol:

o Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000
cells/well) and allowed to adhere overnight.

o Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide
(DMSO) and then diluted to various concentrations in the cell culture medium. The cells are
treated with these concentrations for a specified period, typically 48 or 72 hours.[2]

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.[2]

e Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to
each well to dissolve the purple formazan crystals that have formed in metabolically active
cells.[2]

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader. The IC50 value is then calculated from the dose-response
curve.

Conclusion

Derivatives of 4-Chloro-2-methoxy-N-methylaniline, particularly when incorporated into
anilinoquinazoline scaffolds, exhibit significant potential as anticancer agents by targeting key
receptor tyrosine kinases. The structure-activity relationship appears to be influenced by the
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substitution patterns on both the quinazoline and aniline rings. While the current data is
promising, further optimization and broader screening against different cancer cell lines and
microbial strains are warranted to fully elucidate the therapeutic potential of this class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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